Product packaging for Isosungucine(Cat. No.:)

Isosungucine

Cat. No.: B1235523
M. Wt: 634.8 g/mol
InChI Key: YUHHQTGJEOQYDV-RARADXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isosungucine is a bisindole alkaloid isolated from the roots of the African medicinal plant Strychnos icaja Baillon. This compound is of significant interest in biochemical research due to its documented bioactivities. Its primary research value lies in its potent cytotoxic effects against human cancer cell lines. Studies have demonstrated that this compound effectively induces apoptosis (programmed cell death) in human HL-60 promyelocytic leukemia cells . The mechanism of action involves the activation of the caspase cascade, a key enzymatic pathway in apoptosis. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3 substrates, culminating in DNA fragmentation, a hallmark of apoptotic cell death . Beyond its cytotoxic properties, this compound also exhibits antiplasmodial activities, making it a compound of interest in infectious disease research . Researchers are exploring its potential as a lead compound for developing novel therapeutic agents. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H42N4O2 B1235523 Isosungucine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C42H42N4O2

Molecular Weight

634.8 g/mol

IUPAC Name

(1R,12S,13R,14E,19S,21S)-14-ethylidene-10-[(1R,13S,14E,17R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one

InChI

InChI=1S/C42H42N4O2/c1-3-23-21-43-16-15-41-30-9-5-8-12-33(30)46-39(41)28(27(23)18-35(41)43)17-29(40(46)48)34-20-42-31-10-6-7-11-32(31)45-37(47)14-13-25(38(42)45)26-19-36(42)44(34)22-24(26)4-2/h3-13,17,26-28,34-36,38-39H,14-16,18-22H2,1-2H3/b23-3-,24-4-/t26-,27-,28-,34+,35-,36-,38-,39-,41+,42+/m0/s1

InChI Key

YUHHQTGJEOQYDV-RARADXCZSA-N

SMILES

CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CCC(=O)N(C18)C1=CC=CC=C91

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N(C6=CC=CC=C46)C(=O)C(=C5)[C@H]7C[C@@]89[C@H]1N7C/C(=C/C)/[C@H](C1)C1=CCC(=O)N([C@@H]18)C1=CC=CC=C91

Canonical SMILES

CC=C1CN2CCC34C2CC1C5C3N(C6=CC=CC=C46)C(=O)C(=C5)C7CC89C1N7CC(=CC)C(C1)C1=CCC(=O)N(C18)C1=CC=CC=C91

Synonyms

isosungucine

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Isolation Methodologies

Botanical Source: Strychnos icaja Baillon

Isosungucine is a naturally occurring compound found in Strychnos icaja Baillon, a large, climbing liana native to the tropical rainforests of West and Central Africa. acs.orgwikipedia.org This plant, belonging to the Loganiaceae family, is notable for being a source of various indole (B1671886) alkaloids, including the well-known neurotoxin, strychnine (B123637). acs.orgacs.org The roots of S. icaja are a particularly rich source of bisindole alkaloids, and it is from the root bark that this compound and its related compounds are primarily isolated. acs.orgwikipedia.orgresearchgate.netthieme-connect.comthieme-connect.com While other parts of the plant, such as the leaves and stem, also contain alkaloids, the roots have attracted significant attention due to the high proportion of dimeric alkaloids. acs.org

Biosynthetic Hypotheses and Pathways

The exact biosynthetic pathway for this compound in S. icaja has not been fully elucidated. However, based on its structure as a bisindole alkaloid, it is hypothesized to be formed through the dimerization of monomeric indole alkaloid precursors.

The biosynthesis of bis-Strychnos alkaloids like this compound is believed to originate from monomeric precursors. scielo.br The structural similarity between the two halves of the this compound molecule and known Strychnos monomers strongly suggests a biosynthetic link. Specifically, strychnine and its isomer, isostrychnine, which are also found in S. icaja, are considered putative precursors. thieme-connect.comthieme-connect.comscielo.brresearchgate.net This hypothesis is supported by the successful chemical synthesis of this compound starting from commercially available strychnine, which mimics a plausible biomimetic pathway. scielo.brresearchgate.netscienceopen.comnih.gov The general pathway for monoterpene indole alkaloids, including strychnine, begins with tryptophan and geranyl pyrophosphate, which are converted through a series of steps to the central intermediate, geissoschizine. mpg.deresearchgate.net Further complex enzymatic transformations lead to the formation of the characteristic Strychnos skeleton. nih.gov

The formation of complex natural products like this compound relies on a series of highly specific enzymatic reactions. In the biosynthesis of the precursor, strychnine, researchers have identified several key enzyme families, including cytochrome P450s and alcohol dehydrogenases, that catalyze crucial rearrangements and oxidations. nih.govmpg.de The final step in strychnine biosynthesis, the conversion of prestrychnine to strychnine, is thought to occur spontaneously without enzymatic catalysis. mpg.deacs.org

For the formation of bisindole alkaloids, it is proposed that a key step involves an enzymatic coupling of two monomeric units. nih.gov A biomimetic synthesis of related compounds utilized a Mannich reaction to connect the two Strychnos monomers, suggesting a possible natural equivalent. scielo.brnih.govresearchgate.net This type of reaction, common in alkaloid biosynthesis, would require specific enzymes within the plant to control the regioselectivity and stereoselectivity of the bond formation between the two precursor molecules.

Advanced Isolation and Purification Techniques for Bisindole Alkaloids

The discovery and study of this compound and other minor alkaloids from S. icaja rely on sophisticated separation and analytical methods.

The isolation of this compound from the crude alkaloid extract of S. icaja roots is a multi-step process involving various chromatographic techniques. thieme-connect.comthieme-connect.com Bioassay-guided fractionation is often employed, where extracts are separated and the resulting fractions are tested for biological activity to target the isolation of active compounds. thieme-connect.com

Initial extraction with a solvent like methanol (B129727) is followed by an acid-base partition to separate the tertiary alkaloids. researchgate.net The resulting mixture is then subjected to a series of chromatographic separations. Flash column chromatography is a standard method used for the initial separation of the complex mixture. scielo.br Thin-layer chromatography (TLC) is also utilized to monitor the separation process and compare fractions. thieme-connect.com

Table 1: Chromatographic Techniques Used in this compound Isolation
TechniquePurposeReference
Pressurized Solvent ExtractionInitial extraction of plant material (e.g., with methanol) researchgate.net
Flash Column ChromatographySeparation of crude alkaloid mixtures scielo.br
Thin-Layer Chromatography (TLC)Monitoring purification and identification by comparison with standards thieme-connect.com
High-Performance Liquid Chromatography (HPLC)Analysis and purification of extracts researchgate.net

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic methods that provide detailed information about the molecule's connectivity and stereochemistry.

The structural elucidation of this compound and its derivatives involves a comprehensive analysis of their spectroscopic data. thieme-connect.comnih.gov Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the precise molecular weight and elemental formula. acs.orgnih.gov Ultraviolet (UV) spectroscopy provides information about the chromophores present in the molecule, which for this compound are characteristic of the indole alkaloid structure. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure determination. One-dimensional (1D) NMR techniques like proton (¹H) and carbon-13 (¹³C) NMR provide a map of the hydrogen and carbon atoms in the molecule. thieme-connect.comnih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to establish the connectivity between these atoms, allowing for the complete assembly of the complex molecular structure. acs.orgnih.gov

Table 2: Spectroscopic Methods for Characterizing this compound
MethodInformation ProvidedReference
Mass Spectrometry (MS/HRESIMS)Molecular weight and elemental formula acs.orgnih.gov
Ultraviolet (UV) SpectroscopyInformation on conjugated systems/chromophores acs.org
Infrared (IR) SpectroscopyIdentification of functional groups thieme-connect.com
¹H and ¹³C Nuclear Magnetic Resonance (NMR)Defines the carbon and proton framework thieme-connect.comnih.gov
2D NMR (COSY, HSQC, HMBC, NOESY)Establishes atomic connectivity and spatial relationships acs.orgnih.gov

Chemical Synthesis and Analog Development

Total and Semi-Synthetic Strategies for Isosungucine

The first and thus far only reported synthesis of (–)-Isosungucine is a semi-synthesis that begins with the commercially available and naturally occurring indole (B1671886) alkaloid (–)-strychnine. scielo.brresearchgate.net This approach was chosen over a total synthesis for several reasons: it expedites the preparation by using an advanced intermediate, it is cost-effective, and it guarantees an enantiospecific synthesis of the natural enantiomer, which is crucial for any subsequent biological evaluation. scielo.br

In the case of this compound, the retrosynthetic analysis involved disconnecting the target molecule at the key C23–C5' bond. scielo.br This disconnection breaks the complex dimeric structure into two monomeric synthons, termed the "Northern fragment" and the "Southern fragment." scielo.br Both of these fragments were prepared independently from the common precursor, (–)-strychnine, before being coupled in a late-stage, biomimetic fashion to construct the core of the dimeric alkaloid. scielo.brtemple.edu

Several critical chemical reactions underpin the synthesis of this compound, transforming the strychnine-derived fragments into the final natural product. scielo.br

Mannich Reaction: The cornerstone of the convergent strategy is the biomimetic Mannich reaction, which forges the crucial C23–C5' bond between the Northern and Southern fragments. scielo.brresearchgate.net This reaction involves the nucleophilic addition of an enolate, generated from the Northern fragment (specifically, an amide derivative), to an electrophilic iminium ion on the Southern fragment. scielo.br While the reaction of amide enolates with iminium salts is not extensively documented, a successful coupling was achieved using a modified Mukaiyama-Mannich protocol. scielo.brresearchgate.net

Epimerization: Following the Mannich coupling, the initial product was not the desired stereoisomer at the newly formed C23 carbon. Treatment of this intermediate with HF•pyridine in tetrahydrofuran (B95107) (THF) not only removed a silyl (B83357) protecting group but also effected a critical epimerization at C23, converting the kinetically-favored product into the more stable, desired isomer as a single entity. scielo.br The structure of this thermodynamically preferred product was confirmed by X-ray analysis. scielo.br

Olefin Isomerization and Deoxygenation: The final steps to convert the coupled intermediate, (–)-strychnogucine B, into (–)-Isosungucine involve significant functional group manipulations. scielo.brresearchgate.net A base-mediated (using DBU) ring-opening of an oxepane (B1206615) ring in the southern portion of the molecule generated a mixture of regioisomeric alkenes. scielo.br This olefin isomerization was followed by a two-step deoxygenation protocol. The newly formed diols were first acetylated to form bis-acetates. These intermediates were then treated with 33% HBr in acetic acid to generate allylic bromides, which were subsequently reduced with NaBH₃CN to furnish a separable 1:2 mixture of (–)-sungucine and (–)-isosungucine. scielo.br

TransformationDescriptionReagents/ConditionsPurpose in SynthesisCitation
Mukaiyama-Mannich ReactionA variation of the Mannich reaction to couple the Northern and Southern fragments.BF₃•OEt₂ followed by addition of a silyl ketene (B1206846) acetal.Formation of the key C23–C5' bond. scielo.br
EpimerizationInversion of stereochemistry at the C23 position.HF•pyridine in THF.To obtain the thermodynamically stable and correct stereoisomer. scielo.br
Olefin IsomerizationBase-mediated ring-opening to generate regioisomeric alkenes.DBU, NMP, reflux.To set up the double bond geometry required for this compound. scielo.br
DeoxygenationA two-step protocol involving acetylation and reductive debromination.1. Ac₂O; 2. HBr/HOAc; 3. NaBH₃CN.Removal of hydroxyl groups to yield the final natural product. scielo.br

Stereochemical control, the ability to selectively produce a desired stereoisomer, is fundamental in the synthesis of complex natural products, as a molecule's three-dimensional structure dictates its biological function. fiveable.me The synthesis of (–)-Isosungucine is enantiospecific, meaning it exclusively produces the naturally occurring (–)-enantiomer. This is achieved by starting with (–)-strychnine, a chiral molecule provided by nature, which ensures that the chirality of all subsequent intermediates and the final product is maintained. scielo.br

Beyond the use of a chiral starting material, the synthesis features key steps where stereochemistry is carefully controlled:

Mukaiyama-Mannich Reaction: The stereochemical outcome of this key C-C bond-forming reaction was confirmed by single crystal X-ray analysis of the resulting product, establishing the relative configuration of the newly joined fragments. scielo.br

C23 Epimerization: The synthesis cleverly utilizes a thermodynamically controlled epimerization to set the correct stereochemistry at the C23 position. While the initial coupling reaction produced a mixture of isomers or the kinetic product, subsequent treatment with HF•pyridine led to the formation of a single, more stable isomer, which was again unambiguously confirmed by X-ray crystallography. scielo.br

Design and Preparation of this compound Derivatives and Analogues

The successful synthetic route to this compound provides a blueprint for the creation of derivatives and analogues, which are essential for exploring structure-activity relationships (SAR) and developing new therapeutic leads. nih.gov

Structural modification of a bioactive scaffold is a key strategy in medicinal chemistry to enhance potency, improve pharmacokinetic properties, or reduce toxicity. nih.gov The synthesis of this compound itself provides examples of such modifications. The conversion of the intermediate (–)-strychnogucine B to this compound via deoxygenation is a prime example of a strategic structural modification. scielo.br Furthermore, the formation of bis-acetate intermediates demonstrates the utility of derivatization to facilitate subsequent chemical transformations. scielo.br

Potential future strategies for modifying the this compound scaffold could include:

Modification of Peripheral Functional Groups: Altering existing functionalities, such as the amide carbonyls or the aromatic rings of the indole systems, through reactions like reduction, oxidation, or electrophilic aromatic substitution.

Scaffold Rearrangement: Employing reactions that alter the core ring structure to access novel skeletal frameworks.

Conjugation: Attaching other molecules, such as polyethylene (B3416737) glycol (PEG) or other drugs, to the this compound scaffold to improve properties like solubility or bioavailability. nih.gov

A congener is a chemical substance related in structure to another. The synthetic route to this compound also yielded its natural congeners, (–)-sungucine and (–)-strychnogucine B. scielo.brtemple.edu The methodology is therefore proven for producing related dimeric Strychnos alkaloids.

The convergent nature of the synthesis is particularly amenable to the preparation of novel, non-natural congeners. mdpi.com By modifying the structure of the Northern or Southern fragments prior to the key Mannich coupling step, a diverse library of this compound analogues could be generated. For example:

Varying the Northern Fragment: Synthesizing derivatives of the isostrychnine-based Northern fragment with different substituents on its aromatic ring or alterations to its lactam ring.

Varying the Southern Fragment: Employing different strychnine (B123637) derivatives to generate alternative iminium ion precursors for the Mannich reaction.

Computational Chemistry Applications in this compound Synthesis

Computational chemistry has become an indispensable tool in modern synthetic organic chemistry, providing deep insights into reaction mechanisms, transition states, and selectivity. wikipedia.orgdiphyx.comrsc.org In the total synthesis of this compound, computational methods, particularly Density Functional Theory (DFT), were employed to understand and rationalize key reaction outcomes that were critical for the success of the synthetic route. nih.govscienceopen.comresearchgate.net

A pivotal challenge in the synthesis of the southern fragment of this compound was the regioselective formation of a specific iminium ion from (-)-strychnine N-oxide. scielo.brresearchgate.net The Polonovski-Potier reaction, which uses trifluoroacetic anhydride (B1165640) (TFAA) to activate tertiary amine N-oxides, was identified as a suitable method. scielo.brresearchgate.net However, this reaction could potentially form three different iminium ion intermediates. scielo.br

To understand the observed regioselectivity, Density Functional Theory (DFT) calculations were performed to determine the relative free energies of the three possible iminium cations (I, II, and III) that can be formed. scielo.brresearchgate.net The calculations provided a quantitative basis for the preferential formation of the desired intermediate required for the synthesis. scielo.br

Table 1: Calculated Relative Free Energies of Iminium Ion Intermediates

Iminium Ion Intermediate Calculated Relative Free Energy (kcal/mol)
I 0.0
II +2.7
III +7.0

Data sourced from DFT analysis (mPW1PW91/cc-pvdz) as reported in the synthesis of bis-Strychnos alkaloids. scielo.br

The stereoselectivity observed in certain steps of the synthesis was also rationalized. For instance, the conversion of carbinolamine 8 to the N,O-acetal 12 using methanol (B129727) proceeded with high stereoselectivity. scielo.br This outcome is attributed to steric hindrance; the attack of methanol on the presumed iminium ion intermediate occurs preferentially from the convex α-face rather than the sterically hindered concave β-face of the C5–N4 double bond. scielo.br A similar rationale explains the selective formation of a single diastereomer during a Mukaiyama-Mannich reaction step in the synthetic sequence. scielo.br

The analysis of the reaction's energy landscape provides a powerful framework for understanding why certain products are formed over others. researchgate.netplos.org In the synthesis of this compound, the regiochemical outcome of the Polonovski-Potier reaction was a critical juncture. The reaction of strychnine N-oxide (5 ) with TFAA, when followed by the addition of aqueous potassium hydroxide, yielded not only the desired carbinolamine 8 but also the regioisomeric pseudo-strychnine (7 ). scielo.brresearchgate.net

To rationalize this regiochemical course, the energy landscape of the key iminium ion intermediates was computationally explored. scielo.brresearchgate.net DFT calculations were used to map the relative free energies of the potential iminium cations that could be formed upon elimination of trifluoroacetate. scielo.br The calculated energies revealed the thermodynamic preferences among the possible reactive intermediates, thereby explaining the observed product distribution. scielo.brresearchgate.net The most stable iminium ion, according to the DFT energies, corresponds to the pathway leading to the desired synthetic intermediate. scielo.br This application of computational chemistry allowed the researchers to understand the factors governing the reaction's direction on a molecular level, providing a clear rationale for the observed regioselectivity. nih.govscielo.br

Molecular and Cellular Mechanism of Action Studies

Elucidation of Molecular Targets

The initial investigations into Isosungucine's mechanism of action sought to identify its direct molecular targets within the cell, which are crucial for its cytotoxic effects. These studies have explored its interaction with DNA and its impact on the fundamental processes of nucleic acid and protein synthesis.

Initial research has investigated the interaction between this compound and DNA. However, detailed studies characterizing the specific nature of this binding, such as intercalation between base pairs or binding within the minor or major grooves of the DNA helix, are not extensively detailed in the available scientific literature. The focus of existing research has been more on the downstream cellular consequences of the compound's activity rather than the precise biophysical mechanism of its DNA interaction.

This compound has been identified as an inhibitor of both nucleic acid and protein synthesis. nih.gov This inhibitory action is a significant factor in its cytotoxic profile. The disruption of these essential cellular processes prevents the growth and proliferation of cancer cells, ultimately contributing to cell death. The precise mechanisms and the extent of inhibition of these synthetic pathways have been noted as a key aspect of its action, leading to further investigation of the cellular responses it provokes. nih.gov

The primary biological pathway identified as being significantly modulated by this compound is the apoptotic pathway. nih.gov Treatment of cancer cells with this compound leads to a series of molecular events characteristic of programmed cell death. While the apoptotic pathway is the most clearly elucidated, the broad inhibition of nucleic acid and protein synthesis suggests that other cellular pathways are likely affected, though they have not been the central focus of published research.

Cellular Responses and Pharmacological Pathways

The cellular response to this compound is characterized by the activation of pharmacological pathways that culminate in cell death. The most prominent of these is the induction of apoptosis, a controlled and programmed form of cell death, which has been observed in various cancer cell lines.

This compound has been demonstrated to be a potent inducer of apoptosis in human cancer cells. nih.gov Studies utilizing the human promyelocytic leukemia cell line, HL-60, have shown that treatment with this compound leads to hallmark features of apoptosis. nih.gov This includes DNA fragmentation and the appearance of a hypo-diploid peak in cell cycle analysis, which is indicative of apoptotic cells. nih.gov

Table 1: Apoptotic Effects of this compound on HL-60 Cells

Feature Observation Reference
Cell Line Human Promyelocytic Leukemia (HL-60) nih.gov
Apoptotic Induction Confirmed nih.gov
DNA Fragmentation Observed via TUNEL assay nih.gov

The apoptotic process initiated by this compound is mediated through the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis. nih.gov Research has shown that this compound treatment leads to the activation of specific caspases.

A key indicator of this activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP is a well-established marker of caspase activity, particularly caspase-3. Studies have confirmed that this compound promotes the cleavage of a caspase-3 substrate, indicating the activation of this specific executioner caspase. nih.gov This activation of the caspase cascade is a critical step in the dismantling of the cell during this compound-induced apoptosis. nih.gov

Table 2: Evidence for Caspase Cascade Activation by this compound

Molecular Event Method of Detection Finding Reference
PARP Cleavage Western Blotting Induced by this compound nih.gov

Induction of Apoptosis in Neoplastic Cell Lines

Poly(ADP-Ribose) Polymerase (PARP) Cleavage

No studies have been published detailing the effects of this compound on the cleavage of Poly(ADP-Ribose) Polymerase (PARP). PARP cleavage is a well-established hallmark of apoptosis, or programmed cell death. During apoptosis, caspases, a family of protease enzymes, cleave PARP-1, a 113 kDa nuclear protein, into 89 kDa and 24 kDa fragments. This cleavage event inactivates PARP-1, which is involved in DNA repair, thereby preventing the cell from repairing its DNA and ensuring the apoptotic process continues. Research into a novel compound would typically involve Western blot analysis to detect these specific cleavage fragments in cells treated with the compound of interest. However, no such data are available for this compound.

DNA Fragmentation Assays (e.g., TUNEL assay)

There is no available data from DNA fragmentation assays, such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, for this compound. The TUNEL assay is a widely used method to detect DNA fragmentation, a characteristic feature of late-stage apoptosis. researchgate.netabpbio.com This assay identifies nicks in the DNA that are generated by endonucleases during the apoptotic process. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to add labeled dUTPs to the 3'-hydroxyl ends of these DNA fragments, allowing for their visualization and quantification. gbiosciences.com The absence of any studies utilizing this or similar assays means there is no evidence to suggest whether this compound induces DNA fragmentation.

Intervention in Parasitic Cellular Processes

Inhibition of Hemozoin Formation

No research has been conducted to determine if this compound inhibits hemozoin formation in parasites such as Plasmodium falciparum, the causative agent of malaria. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To detoxify this heme, the parasite biocrystallizes it into an insoluble pigment called hemozoin. nih.gov This process is a critical survival mechanism for the parasite and a known target for several antimalarial drugs. nih.gov Assays to screen for hemozoin inhibition are well-established, but no results involving this compound have been reported.

Modulation of Ion Homeostasis (e.g., PfATP4 Inhibition)

There is no information available on whether this compound modulates ion homeostasis in parasites, for instance, by inhibiting PfATP4. PfATP4 is a crucial ion pump in Plasmodium falciparum that is responsible for maintaining low intracellular sodium ion concentrations. eurekaselect.com Inhibition of PfATP4 leads to a disruption of this ion balance, which is lethal to the parasite. scispace.com Several novel antimalarial compounds have been identified as inhibitors of PfATP4. nih.gov However, the interaction, if any, between this compound and this ion channel has not been investigated.

Impact on Parasite Cell Cycle and Replication

The effect of this compound on the cell cycle and replication of parasites remains unstudied. The malaria parasite, for example, undergoes a complex cell cycle within the host's red blood cells. nih.govmit.edu Understanding how a compound affects this process is vital for evaluating its potential as an antiparasitic agent. Studies typically employ techniques like flow cytometry to analyze the DNA content of parasites at different stages of their cell cycle after exposure to a compound. researchgate.net No such research has been published for this compound.

Advanced Cellular and Molecular Biology Methodologies

A review of the literature indicates that no advanced cellular and molecular biology methodologies have been applied to study the compound "this compound." The investigation of a novel compound's mechanism of action typically involves a suite of modern techniques. These can range from transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression, to advanced imaging techniques like confocal or super-resolution microscopy to visualize subcellular localization and effects. Furthermore, genetic manipulation techniques such as CRISPR-Cas9 could be employed to identify specific molecular targets. As there is no foundational research on this compound, these advanced methodologies have not yet been utilized.

Western Blotting Techniques for Protein Analysis

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of a compound like this compound, researchers would typically treat cells with the compound and then use Western blotting to observe changes in the expression levels or modification states (e.g., phosphorylation) of key proteins involved in cellular pathways of interest. This could reveal, for example, if this compound upregulates a tumor suppressor protein or inhibits an enzyme involved in cell proliferation. However, no such studies detailing the effects of this compound on protein expression are currently available in the public domain.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful tool for analyzing the characteristics of individual cells within a population. nih.gov It is widely used to determine how a compound affects the cell cycle and to quantify the extent of apoptosis (programmed cell death) it may induce. nih.govresearchgate.netnih.gov For instance, experiments would involve treating cancer cells with this compound and then using flow cytometry to see if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G2/M phase) or to undergo apoptosis. nih.govresearchgate.net The absence of published data means that the impact of this compound on these critical cellular processes has not been publicly documented.

High-Throughput Screening for Target Identification

High-throughput screening (HTS) is a modern drug discovery process that allows for the rapid testing of large numbers of compounds against specific biological targets. drugtargetreview.combmglabtech.com In the case of this compound, HTS could be employed to screen its activity against a library of known enzymes or receptors to identify its direct molecular target(s). drugtargetreview.combmglabtech.comox.ac.uk This is a critical step in understanding its mechanism of action. nih.gov To date, there are no publicly accessible reports of HTS campaigns that have identified specific molecular targets for this compound.

Preclinical Biological Activity and Efficacy Investigations

In Vitro Cytotoxicity and Selective Activity Profiling

The initial assessment of Isosungucine's biological activity has been conducted through a series of in vitro assays to establish its cytotoxic profile against various cell types and its specific activity against pathogens.

This compound has demonstrated cytotoxic effects against human cancer cell lines. nih.gov Studies have shown a particular sensitivity in leukemia cells. researchgate.net Research conducted at the National Cancer Institute involving a 60-cell line screen indicated that this compound and its isomer, sungucine, exhibit selective toxicity toward leukemia cell lines. researchgate.net Further investigations into its mechanism revealed that this compound induces apoptosis, or programmed cell death, in the human promyelocytic leukemia HL-60 cell line. nih.govresearchgate.net

While specific IC₅₀ values for this compound across a wide panel of cancer cells are not extensively detailed in the literature, data for its closely related isomer, sungucine, provides insight into its cytotoxic potential.

Interactive Data Table: Cytotoxicity of Sungucine (this compound Isomer) Against Select Cell Lines

Cell Line Cell Type Measurement Value (µM) Reference
HL-60 Leukemia GI₅₀ 0.18 uliege.be
HeLa Cervical Cancer IC₅₀ 6 - 18 uliege.be
KB Oral Epidermoid Carcinoma IC₅₀ 6 - 18 uliege.be

Note: The data in this table pertains to Sungucine, the isomer of this compound. GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50) are measures of a substance's potency in inhibiting cell growth.

A significant focus of preclinical research on this compound has been its antiplasmodial activity, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound has shown potent activity against both strains that are sensitive to the conventional antimalarial drug Chloroquine and those that are resistant. worldagroforestry.orgjbclinpharm.org

The compound's efficacy is notably higher against chloroquine-resistant (CQR) strains, suggesting a mechanism of action that is different from that of chloroquine. jbclinpharm.orguliege.be

Interactive Data Table: In Vitro Antiplasmodial Activity of this compound

Plasmodium falciparum Strain Chloroquine Sensitivity IC₅₀ (µM) Reference
FCA Sensitive 1.32 uliege.be
W2 Resistant 0.27 uliege.be

IC₅₀ (Inhibitory Concentration 50) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.

A critical aspect of drug development is ensuring a compound is more toxic to pathogens than to host cells. This compound has demonstrated a favorable selectivity profile in this regard. Studies have shown that this compound is significantly more active against P. falciparum than against human cancer cell lines. uliege.be The selectivity index, which is a ratio of cytotoxic to antiplasmodial activity, indicated that this compound was 7 to 35 times more potent against Plasmodium strains compared to human cells, depending on the specific cell lines and parasite strains being compared. uliege.be

This selective toxicity is even more pronounced in derivatives of this compound. For instance, 18-hydroxy-isosungucine was found to have over 100-fold greater toxicity towards P. falciparum than to cultured human cancer cells (KB and HeLa lines) or normal fibroblasts (WI38). researchgate.netnih.gov This indicates a good therapeutic window, targeting the pathogen with minimal impact on mammalian cells.

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, this compound was advanced to in vivo studies using animal models to evaluate its antimalarial efficacy in a living system.

The antimalarial activity of this compound has been confirmed in rodent models infected with malaria parasites. worldagroforestry.org In mice infected with the chloroquine-sensitive Plasmodium vinckei petteri strain, this compound demonstrated a significant ability to suppress the growth of the parasite. researchgate.netuliege.be

In a standard 4-day suppressive test, the compound was shown to reduce parasitemia, the percentage of red blood cells infected with the malaria parasite. One study reported a parasitemia reduction of 75% on day two and 47% on day four of treatment. uliege.be Another report from the same model noted that this compound suppressed parasitemia by nearly 50% on day four. worldagroforestry.orgnih.gov The effective dose for 50% inhibition (ED₅₀) in mice infected with P. vinckei petteri was determined to be close to 30 mg/kg via intraperitoneal administration. researchgate.net

The primary method used to evaluate the in vivo antimalarial efficacy of this compound is the 4-day suppressive test, often referred to as the Peters' test. worldagroforestry.orguliege.be This classical and widely accepted procedure is recommended by the World Health Organization as a primary screen for potential antiplasmodial compounds. uliege.be

The methodology involves intravenously inoculating mice with parasitized red blood cells. researchgate.net A short time after infection (typically 2 hours), the first dose of the test compound is administered. researchgate.networldagroforestry.org Treatment is then repeated daily for a total of four consecutive days. uliege.be To determine the level of parasitemia, thin blood smears are prepared from the tail blood of the mice on specific days post-infection. worldagroforestry.org These smears are stained with Giemsa stain, allowing for the microscopic counting of infected red blood cells relative to the total number of red blood cells to calculate the percentage of parasitemia. worldagroforestry.org

Methodological Considerations in Preclinical Pharmacological Evaluation

The preclinical pharmacological assessment of this compound has centered on a variety of established and specialized in vitro and in vivo methodologies. These investigations are crucial for determining the compound's biological activity, efficacy, and selectivity before any potential clinical consideration. The choice of methods is guided by the ethnomedicinal use of its source, Strychnos icaja, to treat malaria, as well as by standardized protocols for evaluating natural products. uliege.bepaho.org

A primary step in the preclinical evaluation of natural compounds like this compound involves a thorough review of existing literature to understand the evidence base for its use and to inform the design of further studies. paho.org The evaluation then typically proceeds from in vitro assays, which assess activity against specific targets, to more complex in vivo models that provide data on efficacy and behavior in a whole organism. scielo.br

In Vitro Evaluation

In vitro assays are fundamental in the initial screening and characterization of a compound's biological activity. nih.gov For this compound, these have primarily focused on its antiplasmodial and cytotoxic properties.

Antiplasmodial Activity Assays: The antiplasmodial activity of this compound has been evaluated against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A key methodological consideration is the use of both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains to determine the compound's potential efficacy against drug-resistant infections. uliege.beoup.com this compound has demonstrated significant activity, particularly against CQR strains. oup.comdovepress.com For instance, its IC50 (half-maximal inhibitory concentration) was found to be 1.32 µM on the FCA chloroquine-sensitive strain and significantly lower at 0.27 µM on the W2 chloroquine-resistant strain. uliege.be Some oxygenated derivatives, such as 18-hydroxy-isosungucine and strychnogucine B, have shown even higher potency in vitro, although their low isolation yields have limited further in vivo testing. uliege.beresearchgate.net

Cytotoxicity Assays: A critical aspect of preclinical evaluation is determining a compound's selectivity. This involves testing its toxicity against various human cell lines to ensure that its therapeutic activity against a pathogen occurs at concentrations lower than those that are toxic to host cells. nih.goveurekaselect.com this compound has been evaluated for its cytotoxic effects against human cancer cell lines. uliege.benih.gov These studies help establish a selectivity index (SI), which compares the cytotoxic concentration to the antiplasmodial concentration. This compound exhibited a 7 to 35-fold higher activity against P. falciparum strains compared to human cancer cell lines, indicating good selectivity. uliege.be In studies on the human promyelocytic leukemia cell line (HL-60), this compound was found to induce apoptosis, or programmed cell death, by activating caspases and leading to DNA fragmentation. nih.gov

Table 1: In Vitro Activity of this compound and Related Alkaloids

Compound Assay Type Target IC50 Value Source(s)
This compound Antiplasmodial P. falciparum (FCA, CQS) 1.32 µM uliege.be
This compound Antiplasmodial P. falciparum (W2, CQR) 0.27 µM (168 nM) uliege.beoup.com
18-hydroxy-isosungucine Antiplasmodial P. falciparum (W2, CQR) 85 nM oup.comuliege.be
Strychnogucine B Antiplasmodial P. falciparum (W2, CQR) 85 nM oup.comuliege.be
This compound Cytotoxicity Human Cancer Cell Lines - uliege.beresearchgate.netnih.gov
Sungucine Cytotoxicity Human Cancer Cell Lines - researchgate.netnih.gov

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. IC50: Half-maximal inhibitory concentration.

In Vivo Evaluation

Following promising in vitro results, in vivo studies are conducted using animal models to assess the compound's efficacy in a living system. scielo.br

Rodent Malaria Models: The most common preclinical model for initial in vivo antimalarial drug evaluation is the rodent malaria parasite-infected mouse. scielo.br For this compound, the Peters 4-day suppressive test is a standard procedure used. uliege.beresearchgate.net This method, recommended by the World Health Organization as a primary screen, involves treating infected mice with the test compound over four days and monitoring the suppression of parasitemia compared to a control group. uliege.be

In studies using mice infected with Plasmodium vinckei petteri (a chloroquine-sensitive strain), this compound demonstrated notable in vivo activity. uliege.beresearchgate.net It was shown to suppress parasitemia by nearly 50% on the fourth day of the test. uliege.beresearchgate.net The effective dose 50 (ED50) was determined to be close to 30 mg/kg when administered intraperitoneally. oup.comresearchgate.net An important finding from these preclinical studies is that despite being structurally related to strychnine (B123637), these bisindole alkaloids, including this compound, were found to be devoid of strychnine-like convulsant activity. oup.comresearchgate.net

The selection of the parasite species for in vivo testing is a significant methodological point. While some related bisindole alkaloids like dihydrousambarensine were inactive against the chloroquine-sensitive P. berghei strain in vivo, it was hypothesized that this could be due to the compound's higher potency against CQR strains, highlighting the need to match the in vivo model with the in vitro activity profile. uliege.bescielo.br

Structure Activity Relationship Sar and Computational Drug Design

Empirical Structure-Activity Relationship (SAR) Derivation

Empirical SAR studies involve the synthesis of various analogs of a lead compound and the subsequent evaluation of their biological activities. This process allows researchers to deduce which parts of the molecule, or "moieties," are critical for its function.

Impact of Structural Moieties on Biological Activities (e.g., Indole (B1671886) Ring System, Bisindole Architecture)

Isosungucine is characterized by its bisindole architecture, meaning it is composed of two indole units. The indole ring is a common feature in many biologically active compounds and is known to interact with a wide range of biological targets. In the context of bisindole alkaloids, the dimeric nature of the structure often leads to enhanced or novel biological activities compared to their monomeric counterparts.

The spatial arrangement of the two indole moieties and the nature of the linkage between them are critical determinants of biological activity. Modifications to either the core indole structure or the linker region would be a primary focus of any SAR study on this compound.

Key Structural Features of Bisindole Alkaloids for SAR Studies

Structural FeaturePotential Impact on Biological Activity
Indole Ring System The electron-rich nature of the indole ring allows for various interactions with biological macromolecules, including pi-stacking and hydrogen bonding. Substitutions on the indole rings can modulate these interactions and affect target binding.
Bisindole Architecture The presence of two indole units can lead to increased binding affinity for target proteins or DNA. The distance and orientation between the two indole moieties are crucial for optimal interaction with the target.
Linker Region The chemical nature of the bridge connecting the two indole units influences the overall shape and flexibility of the molecule, which in turn affects its ability to fit into a biological target's binding site.

Role of Specific Functional Groups in Target Interaction

For instance, the presence of hydroxyl (-OH) or amine (-NH2) groups could facilitate hydrogen bonding with amino acid residues in a protein's active site. Conversely, the introduction of bulky or lipophilic groups could enhance binding through hydrophobic interactions. A systematic variation of these functional groups would be essential to map the pharmacophore of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to formalize the empirical observations from SAR studies into a mathematical model. This model can then be used to predict the biological activity of novel, unsynthesized compounds.

Development of Predictive Models for Biological Activity

The development of a QSAR model for this compound would begin with a dataset of its analogs and their corresponding measured biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to establish a correlation between the structural features of the molecules and their activity.

A robust QSAR model would be invaluable for prioritizing the synthesis of new analogs with potentially improved activity, thereby accelerating the drug discovery process.

Molecular Descriptors and Statistical Correlation

The "structure" in QSAR is quantified by a set of numerical values known as molecular descriptors. These descriptors can encode various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties.

Common Molecular Descriptors in QSAR

Descriptor TypeDescription
Topological Describe the connectivity of atoms in a molecule.
Geometrical Relate to the 3D arrangement of atoms.
Electronic Quantify the distribution of electrons in the molecule.
Hydrophobic Measure the lipophilicity of the molecule.

Statistical analysis would then be used to identify which of these descriptors are most significantly correlated with the biological activity of the this compound analogs.

In Silico Approaches for Lead Optimization and Analogue Prediction

In silico methods encompass a range of computer-based techniques used in drug design and discovery. For a compound like this compound, these approaches would be instrumental in refining its structure to enhance its therapeutic properties while minimizing potential side effects.

Molecular docking is a key in silico technique that predicts the preferred orientation of a molecule when bound to a biological target. This can provide insights into the specific interactions that stabilize the ligand-receptor complex and guide the design of analogs with improved binding affinity.

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. This early assessment of a compound's drug-like properties is crucial for identifying potential liabilities before committing to costly and time-consuming experimental studies.

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations have been a key tool in investigating the binding modes of this compound with various protein targets. These studies provide insights into the specific interactions that drive its biological activity.

One area of investigation has been its potential antiviral properties. In silico studies on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication, have shown that this compound exhibits a high binding affinity. nih.gov The compound is predicted to occupy the same binding site as Adenosine Triphosphate (ATP), suggesting it could act as a competitive inhibitor, thereby blocking the enzyme's function and controlling viral replication. nih.gov The binding free energy of this compound was calculated to be significantly lower than that of ATP, indicating a more stable interaction. nih.gov Another computational study explored this compound as a potential inhibitor of the COVID-19 main protease (Mpro), another critical enzyme in the viral life cycle. isroset.org

In the context of its well-established antimalarial activity, molecular docking has been employed to understand its interaction with parasitic targets. thieme-connect.comdicames.online The antiplasmodial action of indole alkaloids like this compound is linked to the inhibition of hemozoin formation. tandfonline.comnih.gov While detailed docking studies on this specific interaction are part of broader research, the general mechanism involves the compound binding to ferriprotoporphyrin IX, preventing its polymerization into hemozoin, which is toxic to the parasite. nih.gov The structure of this compound, being a bisindole alkaloid, is crucial for this activity. Monomeric Strychnos alkaloids lack antiplasmodial properties; however, the dimerization to form compounds like this compound increases the basicity, which is essential for the activity. tandfonline.comnih.gov

Binding Affinity of this compound against SARS-CoV-2 RNA-dependent RNA Polymerase nih.gov
CompoundBinding Free Energy (kcal/mol)Calculated Dissociation Constant (k_d)
This compound-15.550.011 nM
ATP (Natural Ligand)-6.9812 µM

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used in virtual screening to search large compound libraries for novel molecules with potential activity.

While specific pharmacophore models derived directly from this compound are not extensively detailed in the literature, its known activity contributes to broader pharmacophore studies for antimalarial drug discovery. ula.veuliege.be The key structural features of this compound and other active bisindole alkaloids—such as the spatial arrangement of the indole rings, the basic nitrogen atoms, and specific hydrogen bond donors and acceptors—are critical components for building robust pharmacophore models for antiplasmodial compounds. ula.veuliege.be These models help in identifying new chemical scaffolds that could mimic the interaction of this compound with its target, leading to the discovery of new antimalarial candidates. ula.veuliege.be Virtual screening campaigns based on such pharmacophores are a modern approach to efficiently identify potential hit compounds from vast chemical databases. dicames.online

Multi-Target Drug Design Strategies

The development of parasitic and viral resistance to single-target drugs is a major global health challenge. This has led to an increasing interest in multi-target drug design, where a single molecule is designed to interact with multiple biological targets. The chemical scaffold of this compound and other indole alkaloids presents a promising starting point for developing such multi-targeted agents. nih.gov

In the context of malaria, indole-based compounds are known to have multiple modes of action. nih.gov The primary mechanism for this compound is the inhibition of hemozoin formation. tandfonline.comnih.gov However, other indole derivatives have been shown to inhibit different targets, such as PfATP4, an ion pump crucial for maintaining sodium and osmotic homeostasis in the Plasmodium parasite. nih.gov

The potential to develop multi-targeted drugs from the this compound scaffold is significant. By employing molecular hybridization—covalently linking the pharmacophoric features necessary for inhibiting hemozoin formation with those required to block other targets like PfATP4—it may be possible to design novel analogues. nih.govresearchgate.net Such a dual-acting compound could be more resilient to the development of resistance, representing a promising strategy for future antimalarial therapies. nih.gov This approach leverages the inherent ability of the indole nucleus to serve as a versatile scaffold for consolidating different structure-activity relationships into a single molecule. nih.gov

In Vitro Antiplasmodial Activity of this compound and Related Alkaloids ula.veuliege.be
CompoundIC₅₀ against P. falciparum (CQR Strain W2)
This compound168 nM
18-hydroxythis compound85 nM
Strychnogucine B85 nM

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

While the antiplasmodial and cytotoxic activities of isosungucine are its most studied attributes, the full spectrum of its biological effects remains largely unexplored. oup.comnih.gov Future research should prioritize a systematic screening of this compound against a diverse array of biological targets. Given that its parent plant, Strychnos icaja, is used in traditional medicine for various ailments including malaria and as an arrow poison, a broader investigation into its pharmacological profile is warranted. thieme-connect.comjournalejmp.com

Potential areas for exploration include:

Antiviral Activity: Many alkaloids possess antiviral properties, and investigating this compound against a panel of viruses could reveal new therapeutic avenues.

Antibacterial and Antifungal Activity: The increasing threat of antimicrobial resistance necessitates the search for new chemical scaffolds. This compound should be tested against a range of pathogenic bacteria and fungi.

Neurological Activity: Although structurally related to strychnine (B123637), this compound has been shown to be devoid of the same convulsant activity. uliege.be However, a more detailed investigation into its interaction with various neurological receptors could uncover other, more subtle neuromodulatory effects.

Anti-inflammatory Properties: The antioxidant potential of extracts from Strychnos icaja has been noted, suggesting that its constituent alkaloids, including this compound, may possess anti-inflammatory properties worth investigating. journalejmp.com

Development of Novel Synthetic Routes for Scalable Production

A significant hurdle in the comprehensive study and potential clinical development of this compound is its limited availability from natural sources. researchgate.net The isolation of this compound from Strychnos icaja is often low-yielding, making it difficult to obtain the quantities required for extensive preclinical and clinical research. researchgate.net

Therefore, the development of efficient and scalable synthetic routes is of paramount importance. While the synthesis of related bisindole alkaloids like strychnogucine B has been achieved, a dedicated and optimized total synthesis of this compound remains a critical goal. thieme-connect.com Future synthetic strategies should focus on:

Asymmetric Synthesis: Developing methods to control the complex stereochemistry of this compound is crucial for producing the biologically active isomer.

Advanced Mechanistic Investigations

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is fundamental to its development as a therapeutic agent. Current research suggests that its antiplasmodial activity may involve the inhibition of hemozoin formation, a critical detoxification pathway for the malaria parasite. nih.govdovepress.com However, the exact nature of this interaction and whether other mechanisms are at play remains to be fully elucidated. researchgate.net

For its cytotoxic activity against cancer cells, studies have shown that this compound can induce apoptosis, characterized by DNA fragmentation and the activation of caspases. nih.gov

Future mechanistic studies should employ a range of advanced techniques, including:

Target Identification: Utilizing chemical proteomics and other target identification technologies to pinpoint the specific proteins or cellular pathways that this compound interacts with in both Plasmodium and cancer cells.

Structural Biology: Determining the co-crystal structure of this compound bound to its molecular target(s) would provide invaluable insights into its mode of action and facilitate rational drug design.

Cellular Imaging: Using advanced microscopy techniques to visualize the subcellular localization of this compound and its effects on cellular morphology and processes in real-time.

Resistance Studies: Investigating the mechanisms by which parasites or cancer cells might develop resistance to this compound can provide further clues about its mode of action and inform strategies to overcome resistance. uliege.be

Strategic Development of Next-Generation Analogues for Enhanced Efficacy

The natural structure of this compound serves as an excellent starting point for the design and synthesis of next-generation analogues with improved therapeutic properties. A systematic structure-activity relationship (SAR) study is essential to identify the key structural features responsible for its biological activity. nih.gov

The development of analogues should be guided by the following objectives:

Increased Potency: Modifying the this compound scaffold to enhance its binding affinity for its molecular target(s), thereby increasing its potency.

Improved Selectivity: Designing analogues that are more selective for their intended target, reducing the potential for off-target effects and toxicity. For instance, enhancing selectivity for parasitic targets over human cells is a key goal. oup.com

Enhanced Pharmacokinetic Properties: Optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties to improve its bioavailability and in vivo efficacy. researchgate.net

Overcoming Resistance: Developing analogues that are effective against resistant strains of Plasmodium or cancer cell lines.

By systematically exploring these research avenues, the scientific community can work towards translating the initial promise of this compound into tangible therapeutic applications, potentially leading to the development of new and effective treatments for malaria and cancer.

Q & A

Q. What are the key synthetic steps for producing isosungucine from strychnine?

The synthesis involves three critical steps: (1) Polonovski–Potier activation of strychnine N-oxide to generate reactive intermediates; (2) biomimetic Mannich coupling to form the C23–C5' bond between two strychnine-derived monomers; and (3) HBr/NaBH3CN-mediated reduction to install ethylidene moieties. Optimization of reaction conditions (e.g., solvent, temperature) is crucial for yield improvement .

Q. What spectroscopic methods are used to confirm this compound’s structural identity?

Structural validation relies on single-crystal X-ray diffraction for absolute configuration, supplemented by NMR (¹H, ¹³C, 2D COSY/HSQC) for bond connectivity and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Purity is assessed via HPLC with UV/vis detection .

Q. How is this compound’s anticancer activity evaluated in vitro?

The NCI-60 human tumor cell line screen is the gold standard, measuring IC₅₀ values across diverse cancer types. Follow-up assays include apoptosis detection (Annexin V/PI staining) and mechanistic studies (e.g., caspase-3/7 activation) to confirm p53-independent pathways .

Q. What are common challenges in isolating this compound from natural sources?

Challenges include low natural abundance, structural similarity to congeners (e.g., sungucine), and instability of ethylidene groups. Countercurrent chromatography (CCC) and preparative HPLC are often required for purification .

Advanced Research Questions

Q. How can computational chemistry resolve regiochemical challenges in this compound synthesis?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states, guiding regioselectivity in steps like Mannich coupling. For example, DFT rationalized the preferential formation of C23–C5' bonds over alternative regioisomers .

Q. What strategies address low yields in biomimetic Mannich couplings?

Systematic screening of Lewis acid catalysts (e.g., ZnCl₂), solvent polarity (NMP vs. DMF), and temperature gradients (kinetic vs. thermodynamic control) improves yields. Kinetic studies using in-situ FTIR or NMR monitoring identify rate-limiting steps .

Q. How to resolve discrepancies in antiplasmodial activity data across studies?

Validate findings using dual-strain Plasmodium falciparum assays (e.g., 3D7 and Dd2 strains) with standardized protocols. Statistical tools like Bland-Altman analysis assess inter-laboratory variability, while metabolomic profiling ensures compound stability during assays .

Q. What experimental designs confirm p53-independent apoptosis mechanisms?

Use p53-knockout cell lines (e.g., HCT-116 p53⁻/⁻) paired with RNA-seq to identify alternative pathways (e.g., ROS-mediated or mitochondrial apoptosis). Pharmacological inhibitors (e.g., Z-VAD-FMK for caspases) further delineate mechanisms .

Q. How to optimize the HBr/NaBH3CN reduction step for ethylidene formation?

Sequential reagent addition (HBr followed by NaBH3CN) minimizes side reactions. Solvent choice (e.g., DMF for solubility) and substoichiometric H₂O (to stabilize intermediates) enhance efficiency. Reaction progress is tracked via TLC or GC-MS .

Q. What methods validate this compound’s stability under biological assay conditions?

Conduct accelerated stability studies in assay media (e.g., RPMI-1640) at 37°C, analyzing degradation products via LC-MS/MS . Circular dichroism (CD) monitors conformational changes, while MTT assays correlate stability with retained bioactivity .

Methodological Considerations

  • Data Contradiction Analysis : For conflicting spectral data (e.g., NMR shifts), use spiking experiments with authentic standards or variable-temperature NMR to resolve dynamic effects .
  • Reproducibility : Document synthetic protocols in Open Science Framework (OSF) repositories, including raw spectral data and reaction videos .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.